2-Amino-6-chloropyridin-4-ol
CAS No.:
Cat. No.: VC15875933
Molecular Formula: C5H5ClN2O
Molecular Weight: 144.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H5ClN2O |
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Molecular Weight | 144.56 g/mol |
IUPAC Name | 2-amino-6-chloro-1H-pyridin-4-one |
Standard InChI | InChI=1S/C5H5ClN2O/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H3,7,8,9) |
Standard InChI Key | JAJTZONVCGDULQ-UHFFFAOYSA-N |
Canonical SMILES | C1=C(NC(=CC1=O)Cl)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Amino-6-chloropyridin-4-ol (molecular formula: C₅H₅ClN₂O) belongs to the class of heterocyclic aromatic compounds. Its pyridine backbone incorporates three substituents:
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Amino group (-NH₂) at position 2, contributing nucleophilic and hydrogen-bonding capabilities.
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Chlorine atom (-Cl) at position 6, introducing electron-withdrawing effects and influencing ring electrophilicity.
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Hydroxyl group (-OH) at position 4, enhancing solubility and enabling acid-base reactivity.
The spatial arrangement of these groups creates a polarized electronic environment, making the compound amenable to diverse chemical transformations. Comparative analysis with structurally similar pyridines, such as 6-(aminomethyl)-4-chloropyridin-2-ol, highlights how substitution patterns dictate reactivity. For instance, the hydroxyl group in 2-amino-6-chloropyridin-4-ol likely participates in intramolecular hydrogen bonding, stabilizing specific tautomeric forms.
Physicochemical Properties
While empirical data for this compound are scarce, inferences can be made from analogous chloropyridines:
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Molecular weight: Calculated as 144.56 g/mol.
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Solubility: Moderate solubility in polar solvents (e.g., water, ethanol) due to hydroxyl and amino groups, contrasting with the hydrophobic nature of unsubstituted pyridines.
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Melting/boiling points: Expected to exceed 200°C, consistent with hydrogen-bonding networks in crystalline structures.
A comparative table of related compounds illustrates these trends:
Compound | Molecular Formula | Substituents | Key Properties |
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2-Amino-6-chloropyridin-4-ol | C₅H₅ClN₂O | 2-NH₂, 6-Cl, 4-OH | Polar, hydrogen-bonding |
6-(Aminomethyl)-4-chloropyridin-2-ol | C₆H₇ClN₂O | 6-CH₂NH₂, 4-Cl, 2-OH | Higher molecular weight |
4-Chloropyridine | C₅H₄ClN | 4-Cl | Hydrophobic, low solubility |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 2-amino-6-chloropyridin-4-ol requires strategic functionalization of the pyridine ring. Two plausible routes emerge:
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Direct substitution on pre-chlorinated pyridines.
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Multi-step assembly from smaller precursors, such as cyanoacetate derivatives .
Cyclocondensation Approaches
Drawing parallels to purine synthesis , a cyclocondensation strategy could involve:
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Reacting ethyl cyanoacetate with formamidine hydrochloride to form a pyrimidine intermediate.
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Functionalizing the intermediate with chlorine and hydroxyl groups via electrophilic substitution.
This method, while indirect, offers better control over substituent positioning.
Industrial Optimization
Continuous flow reactors, as described for 6-(aminomethyl)-4-chloropyridin-2-ol, could enhance yield and purity by minimizing side reactions. Key parameters include:
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Temperature: 80–120°C to balance reaction kinetics and thermal stability.
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Catalysts: Palladium-based catalysts for cross-coupling reactions.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The chlorine atom at position 6 activates the ring toward nucleophilic aromatic substitution (NAS). For example, hydroxide ions could displace chloride under high-temperature alkaline conditions, though steric hindrance from the amino group may limit reactivity.
Oxidation and Reduction
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Oxidation: The hydroxyl group is susceptible to oxidation, potentially forming a ketone or quinone-like structure. Potassium permanganate (KMnO₄) in acidic media may effect this transformation.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) could saturate the pyridine ring, though this would destroy aromaticity and alter biological activity.
Coordination Chemistry
The amino and hydroxyl groups enable metal complexation. Transition metals like Cu(II) or Fe(III) may form chelates, as observed in related pyridines. Such complexes have implications in catalysis and medicinal chemistry.
Pharmacological and Industrial Applications
Drug Discovery
While no direct studies on 2-amino-6-chloropyridin-4-ol exist, structurally related compounds exhibit:
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Antiviral activity: Purine analogs like famciclovir share functional group similarities .
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Enzyme inhibition: Amino-pyridines often target kinase enzymes involved in signaling pathways.
Material Science
The compound’s polarity and hydrogen-bonding capacity make it a candidate for:
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Coordination polymers: Self-assembling networks for gas storage.
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Ligand design: Tailoring metal-organic frameworks (MOFs) with specific pore architectures.
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